(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid
Description
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a cyclopropylamine-thiophene hybrid substituent. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for bioconjugation and drug development . The cyclopropyl group confers steric and electronic stability, while the thiophene moiety enhances π-π interactions in biological targets.
Properties
Molecular Formula |
C15H18BNO2S |
|---|---|
Molecular Weight |
287.2 g/mol |
IUPAC Name |
[4-[[cyclopropyl(thiophen-2-ylmethyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2S/c18-16(19)13-5-3-12(4-6-13)10-17(14-7-8-14)11-15-2-1-9-20-15/h1-6,9,14,18-19H,7-8,10-11H2 |
InChI Key |
YAMSBFFUBNUPQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CC2=CC=CS2)C3CC3)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors . The compound can also participate in cross-coupling reactions, forming new carbon-carbon bonds and enabling the synthesis of complex organic molecules .
Comparison with Similar Compounds
Cyclopropyl-Containing Boronic Acids
Example :
- (4-Cyclopropyl-2-fluorophenyl)boronic acid (CAS: 2225175-39-1) Structural Differences: Lacks the thiophen-2-ylmethylamino-methyl linker. Key Properties: The fluorine atom increases electronegativity, enhancing solubility and metabolic stability compared to non-fluorinated analogs. Stability: Cyclopropyl groups slow protodeboronation (t₀.5 > 1 week at pH 12, 70°C) . Applications: Used in kinase inhibitor synthesis .
Comparison :
Thiophene-Containing Boronic Acids
Example :
- (4-(4-(Trifluoromethyl)phenyl)thiophen-2-yl)boronic acid
Comparison :
Amino-Methylphenyl Boronic Acids
Example :
- [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Structural Differences: Methoxyethylphenoxy group replaces the cyclopropyl-thiophen-2-ylmethylamino moiety. Key Properties: Demonstrated potent inhibition of fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) . Applications: Antifungal agent candidate .
Comparison :
Cyclopropyl-Amino Boronic Acids
Example :
- 4-(3-(tert-Butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid (CAS: 1704063-51-3) Structural Differences: tert-Butoxycarbonyl-protected cyclopropylamino-propoxy linker. Key Properties: The Boc group enhances stability during synthesis, while the propoxy spacer increases conformational flexibility .
Comparison :
Stability and Reactivity Insights
- Protodeboronation : Cyclopropyl and thiophene substituents in the target compound likely confer exceptional stability, as cyclopropyl boronic acids exhibit t₀.5 > 1 week at pH 12 .
- Electronic Effects : The thiophene’s electron-rich aromatic system may reduce boronic acid Lewis acidity, slowing esterification but enhancing target binding .
Biological Activity
(4-((Cyclopropyl(thiophen-2-ylmethyl)amino)methyl)phenyl)boronic acid is an organic boron compound that has garnered significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a cyclopropyl group and a thiophene moiety, contribute to its potential applications in drug development and biological studies.
- Molecular Formula : C15H18BNO2S
- Molecular Weight : 287.2 g/mol
- IUPAC Name : [4-[[cyclopropyl(thiophen-2-ylmethyl)amino]methyl]phenyl]boronic acid
- CAS Number : 1332492-54-2
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its anticancer, antimicrobial, and antioxidant properties.
Anticancer Activity
Research indicates that boronic acid derivatives can exhibit significant cytotoxic effects against cancer cells. In a study involving prostate cancer cell lines, compounds similar to this compound demonstrated a reduction in cell viability. Specifically, concentrations of 5 µM led to a decrease in viability to approximately 33% for cancer cells while maintaining higher viability rates for healthy cells (71%) .
| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|---|
| B5 | 5 | 33 | 71 |
| B7 | 5 | 44 | 95 |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Studies have shown that boronic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. The inhibition zones measured ranged from 7 mm to 13 mm depending on the specific microorganism tested .
| Microorganism | Inhibition Zone Diameter (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Candida albicans | 12 |
This antimicrobial activity highlights the potential of this compound in developing new antibacterial and antifungal agents.
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's biological profile. Various assays, such as DPPH and ABTS, have been employed to evaluate its ability to scavenge free radicals. The results indicated that the compound exhibited antioxidant activity comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT) .
Case Studies and Research Findings
- Cytotoxicity Study : A detailed study evaluated the cytotoxic effects of several boronic compounds on PC-3 prostate cancer cells. The results indicated that these compounds selectively targeted cancer cells while sparing normal cells, suggesting a therapeutic window for potential drug development .
- Antimicrobial Efficacy : Research involving various boronic compounds demonstrated effective inhibition against multiple pathogens, indicating their potential use as broad-spectrum antimicrobial agents .
- Antioxidant Evaluation : The antioxidant properties were tested using multiple methods, confirming the stability and efficacy of the compound under various conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
